4-Methyl-1-phenyl-1,3-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenyl-1,3-pentadiene is an organic compound with the molecular formula C12H14. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure allows for delocalization of pi electrons, which can influence the compound’s reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenyl-1,3-pentadiene can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-pentadiene with phenylmagnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-phenyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenyl-1,3-pentadiene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-1-phenyl-1,3-pentadiene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the conjugated diene system, leading to the formation of carbocation intermediates.
Resonance Stabilization: The delocalization of pi electrons in the conjugated diene system provides resonance stabilization, making the compound more reactive towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
1,3-Pentadiene: Similar to 4-Methyl-1-phenyl-1,3-pentadiene but lacks the phenyl group.
1-Phenyl-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenyl group, which can influence its reactivity and stability compared to other conjugated dienes. The combination of these substituents provides a unique electronic environment that can be exploited in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
72486-22-7 |
---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(1E)-4-methylpenta-1,3-dienyl]benzene |
InChI |
InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-10H,1-2H3/b10-6+ |
InChI-Schlüssel |
ZVNDSQGHZLPKQV-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=C/C=C/C1=CC=CC=C1)C |
Kanonische SMILES |
CC(=CC=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.